molecular formula C15H11Br2Cl2NO4 B14586828 2-(2,3-Dibromopropoxy)-4-(2,4-dichlorophenoxy)-1-nitrobenzene CAS No. 61444-13-1

2-(2,3-Dibromopropoxy)-4-(2,4-dichlorophenoxy)-1-nitrobenzene

Cat. No.: B14586828
CAS No.: 61444-13-1
M. Wt: 500.0 g/mol
InChI Key: XJRBERANQHYOFS-UHFFFAOYSA-N
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Description

2-(2,3-Dibromopropoxy)-4-(2,4-dichlorophenoxy)-1-nitrobenzene is a synthetic organic compound that belongs to the class of nitrobenzenes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dibromopropoxy)-4-(2,4-dichlorophenoxy)-1-nitrobenzene typically involves multiple steps, starting from readily available precursors. One common synthetic route may involve the following steps:

    Etherification: The formation of an ether linkage by reacting the halogenated benzene derivative with a suitable alkoxide, such as 2,3-dibromopropanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, may be employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dibromopropoxy)-4-(2,4-dichlorophenoxy)-1-nitrobenzene can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid.

    Substitution: Sodium hydroxide (NaOH) or other nucleophiles under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzene derivatives with different functional groups.

Scientific Research Applications

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential pharmacological properties and therapeutic applications.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,3-Dibromopropoxy)-4-(2,4-dichlorophenoxy)-1-nitrobenzene involves its interaction with specific molecular targets and pathways. The nitro group may participate in redox reactions, while the halogen atoms can influence the compound’s reactivity and binding affinity to biological targets. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar structural features.

    2,4-Dinitrophenol (DNP): A compound with a nitro group that exhibits different chemical properties.

    Bromophenol blue: A brominated phenol derivative used as a pH indicator.

Uniqueness

2-(2,3-Dibromopropoxy)-4-(2,4-dichlorophenoxy)-1-nitrobenzene is unique due to the combination of bromine, chlorine, and nitro functional groups, which confer distinct chemical reactivity and potential applications. Its structural complexity and multifunctional nature make it a valuable compound for research and industrial purposes.

Properties

CAS No.

61444-13-1

Molecular Formula

C15H11Br2Cl2NO4

Molecular Weight

500.0 g/mol

IUPAC Name

2-(2,3-dibromopropoxy)-4-(2,4-dichlorophenoxy)-1-nitrobenzene

InChI

InChI=1S/C15H11Br2Cl2NO4/c16-7-9(17)8-23-15-6-11(2-3-13(15)20(21)22)24-14-4-1-10(18)5-12(14)19/h1-6,9H,7-8H2

InChI Key

XJRBERANQHYOFS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OC2=C(C=C(C=C2)Cl)Cl)OCC(CBr)Br)[N+](=O)[O-]

Origin of Product

United States

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